molecular formula C10H2ClF9O B162251 2,4,6-tris(trifluoromethyl)benzoyl Chloride CAS No. 135130-97-1

2,4,6-tris(trifluoromethyl)benzoyl Chloride

Cat. No.: B162251
CAS No.: 135130-97-1
M. Wt: 344.56 g/mol
InChI Key: NASZWNYHQOQNPY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known to be an intermediate in the synthesis of 2,4,6-Tris(trifluoromethyl)aniline This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis of this compound

Cellular Effects

It is possible that it may influence cell function through its role in the synthesis of 2,4,6-Tris(trifluoromethyl)aniline This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be an intermediate in the synthesis of 2,4,6-Tris(trifluoromethyl)aniline , suggesting that it may exert its effects at the molecular level through this pathway This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known to be an intermediate in the synthesis of 2,4,6-Tris(trifluoromethyl)aniline , suggesting that it may interact with enzymes or cofactors involved in this pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Tris(trifluoromethyl)benzoyl Chloride can be synthesized from 2,4,6-Tris(trifluoromethyl)benzoic acid. The typical method involves the reaction of the benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows :

C9H3F9COOH+SOCl2C9H2ClF9COCl+SO2+HCl\text{C}_9\text{H}_3\text{F}_9\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_2\text{ClF}_9\text{COCl} + \text{SO}_2 + \text{HCl} C9​H3​F9​COOH+SOCl2​→C9​H2​ClF9​COCl+SO2​+HCl

The reaction is carried out at a temperature of around 80°C for several hours, and the resulting product is purified by distillation under reduced pressure .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous distillation units to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(trifluoromethyl)benzoyl Chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,4,6-Tris(trifluoromethyl)benzoic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.

    Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Produces substituted benzoyl derivatives.

    Hydrolysis: Produces 2,4,6-Tris(trifluoromethyl)benzoic acid.

    Reduction: Produces 2,4,6-Tris(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

2,4,6-Tris(trifluoromethyl)benzoyl Chloride is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris(trifluoromethyl)benzoyl Chloride is unique due to the presence of three trifluoromethyl groups, which significantly enhance its reactivity and the electron-withdrawing effects compared to similar compounds. This makes it particularly useful in the synthesis of highly fluorinated aromatic compounds and in applications requiring strong electrophilic properties .

Properties

IUPAC Name

2,4,6-tris(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2ClF9O/c11-7(21)6-4(9(15,16)17)1-3(8(12,13)14)2-5(6)10(18,19)20/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASZWNYHQOQNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(=O)Cl)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2ClF9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455215
Record name 2,4,6-tris(trifluoromethyl)benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135130-97-1
Record name 2,4,6-tris(trifluoromethyl)benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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